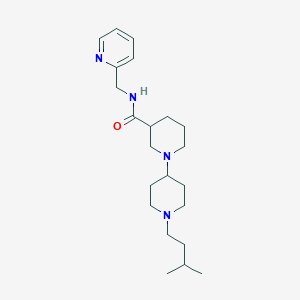![molecular formula C25H35N3O2 B6008338 1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine](/img/structure/B6008338.png)
1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. One common method involves the reaction of 2,3-dimethoxybenzyl chloride with piperidine in the presence of a base to form the piperidine intermediate. This intermediate is then reacted with 2-methylphenylpiperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens like chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[1-(2,3-Dimethoxyphenyl)piperidin-3-yl]-4-(2-methylphenyl)piperazine
- 1-[1-(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-chlorophenyl)piperazine
Uniqueness
1-[1-[(2,3-Dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine is unique due to its specific substitution pattern on the piperidine and piperazine rings. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.
特性
IUPAC Name |
1-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-3-yl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-20-8-4-5-11-23(20)28-16-14-27(15-17-28)22-10-7-13-26(19-22)18-21-9-6-12-24(29-2)25(21)30-3/h4-6,8-9,11-12,22H,7,10,13-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINNPEONMNZKDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)CC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,10-dichloro-12H-dibenzo[d,g][1,3)-dioxocin](/img/structure/B6008255.png)
![2-{1-methyl-4-[3-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol trifluoroacetate (salt)](/img/structure/B6008260.png)
![2-{[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDIN-2-YL]CARBONYL}-N~1~-(2-FURYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B6008271.png)
![N-[1-methyl-2-(2-pyrazinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6008278.png)

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-2-(1-piperidinyl)ethanamine](/img/structure/B6008287.png)
![N-(3-acetylphenyl)-4-[(2-bromophenoxy)methyl]benzamide](/img/structure/B6008295.png)
![N-(3-BROMOPHENYL)-2-[(5-ETHYL-4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B6008300.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6008305.png)
![3-[2-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-2-oxoethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6008312.png)
![6-chloro-2-(5-ethylthiophen-2-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B6008330.png)
![1-(4-fluorophenyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6008343.png)

![N-(2-{[2-(ADAMANTAN-1-YLOXY)ETHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-2-PHENYLACETAMIDE](/img/structure/B6008360.png)
